UKI-1 (also designated WX-UK1 or UKI-1C) is a small-molecule, synthetic inhibitor of the urokinase-type plasminogen activator (uPA) system. It belongs to the 3-amidinophenylalanine class of serine protease inhibitors and exhibits a low molecular weight of 613.81 Da.
Molecular FormulaC32H47N5O5S
Molecular Weight613.8 g/mol
CAS No.220355-63-5
Cat. No.B1663658
⚠ Attention: For research use only. Not for human or veterinary use.
UKI-1 (CAS 220355-63-5): A Potent uPA Inhibitor with Proven Antimetastatic Activity in Preclinical Cancer Models
UKI-1 (also designated WX-UK1 or UKI-1C) is a small-molecule, synthetic inhibitor of the urokinase-type plasminogen activator (uPA) system [1]. It belongs to the 3-amidinophenylalanine class of serine protease inhibitors and exhibits a low molecular weight of 613.81 Da [2]. The compound directly targets uPA with a reported inhibition constant (Ki) of 0.41 μM and has demonstrated the capacity to reduce tumor cell invasion by up to 50% in in vitro models of squamous cell carcinoma of the head and neck (SCCHN) and cervical carcinoma . Furthermore, in vivo administration of UKI-1 significantly suppresses primary tumor growth and metastatic dissemination in rat models of breast and pancreatic cancer, establishing its preclinical antimetastatic profile [3].
1
uPA pathway inhibition studiesSerine protease target engagement and downstream signaling research
Preclinical metastasis model evaluationReported model-response endpoints in rodent breast and pancreatic cancer models
[1] Ertongur S, Lang S, Mack B, Wosikowski K, Muehlenweg B, Gires O. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system. Int J Cancer. 2004 Jul 20;110(6):815-24. doi: 10.1002/ijc.20192. PMID: 15170662. View Source
[3] Setyono-Han B, Stürzebecher J, Schmalix WA, Muehlenweg B, Sieuwerts AM, Timmermans M, Magdolen V, Schmitt M, Klijn JG, Foekens JA. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1. Thromb Haemost. 2005 Apr;93(4):779-86. doi: 10.1160/TH04-11-0712. PMID: 15841327. View Source
Why UKI-1 Cannot Be Substituted by Generic uPA or Serine Protease Inhibitors
The therapeutic targeting of the uPA system for antimetastatic applications is highly sensitive to both the potency and selectivity profile of the inhibitor. UKI-1, as a 3-amidinophenylalanine derivative, achieves a balance of sub-micromolar uPA inhibition (Ki = 0.41 μM) alongside demonstrated in vivo efficacy without overt toxicity . Critically, its activity is strictly stereospecific: the D-enantiomer of UKI-1 exhibits approximately 70-fold lower potency against uPA and fails to suppress metastasis in vivo, underscoring that the L-conformation is essential for biological activity [1]. Generic substitution with other serine protease inhibitors (e.g., broad-spectrum agents like nafamostat) or even less potent uPA inhibitors (e.g., amiloride, Ki = 7 μM) would not replicate this specific potency and stereoselective interaction, nor would they have the same validated in vivo antimetastatic efficacy in the rat BN472 breast cancer model [2][3]. Consequently, procurement of the specific L-enantiomer (UKI-1) is mandatory for experimental reproducibility.
This ProductL-UKI-1 (active enantiomer)Stereospecific uPA inhibition with reported model-response activity in metastasis models
Potential SubstituteD-UKI-1 (inactive enantiomer)Reported ~70-fold lower uPA inhibition; may not show model-response activity in vivo
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This ProductUKI-1 (3-amidinophenylalanine class)uPA-targeted inhibition with reported invasion-suppression endpoints in carcinoma cell models
Potential SubstituteAmiloride (diuretic/uPA inhibitor)Differs in uPA inhibition potency and selectivity profile; model-response context may not transfer
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This ProductUKI-1 (uPA-selective inhibitor)Pathway-specific uPA/plasmin system blockade with reported metastasis model endpoints
Potential SubstituteBroad-spectrum serine protease inhibitorsPan-protease activity may shift pathway-response interpretation; uPA-specific context may be lost
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[1] Setyono-Han B, Stürzebecher J, Schmalix WA, Muehlenweg B, Sieuwerts AM, Timmermans M, Magdolen V, Schmitt M, Klijn JG, Foekens JA. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1. Thromb Haemost. 2005 Apr;93(4):779-86. doi: 10.1160/TH04-11-0712. PMID: 15841327. View Source
[2] Vassalli JD, Belin D. Amiloride selectively inhibits the urokinase-type plasminogen activator. FEBS Lett. 1987 Apr 6;214(1):187-91. doi: 10.1016/0014-5793(87)80039-x. PMID: 3569519. View Source
Quantitative Differentiation of UKI-1 from uPA Inhibitor Comparators
uPA Inhibition Potency: UKI-1 vs. Amiloride
UKI-1 demonstrates a Ki of 0.41 μM for uPA, which is approximately 17-fold more potent than the clinically used diuretic amiloride, which has a reported Ki of 7 μM for uPA [1]. This substantial difference in potency is critical for achieving effective uPA blockade at lower, potentially less toxic, concentrations.
uPA Inhibition PotencyCross-study comparable
Reported ~17-fold lower Ki vs amiloride
Supports uPA selectivity review
Cross-study enzymatic assay context; Ki values require side-by-side validation
Cancer MetastasisuPA InhibitionSerine Protease
Evidence Dimension
Inhibition constant (Ki) for human uPA
Target Compound Data
0.41 μM
Comparator Or Baseline
Amiloride: 7 μM
Quantified Difference
UKI-1 is ~17-fold more potent (lower Ki)
Conditions
In vitro enzymatic assay using chromogenic peptide substrates
Why This Matters
This higher potency allows for more effective uPA inhibition at lower concentrations, reducing the likelihood of off-target effects associated with high-dose amiloride, such as its primary diuretic action.
Cancer MetastasisuPA InhibitionSerine Protease
[1] Vassalli JD, Belin D. Amiloride selectively inhibits the urokinase-type plasminogen activator. FEBS Lett. 1987 Apr 6;214(1):187-91. doi: 10.1016/0014-5793(87)80039-x. PMID: 3569519. View Source
Stereoselective Activity: Active L-Form vs. Inactive D-Enantiomer of UKI-1
The uPA inhibitory activity of UKI-1 is strictly stereospecific. The L-enantiomer (UKI-1) inhibits uPA with a Ki in the sub-micromolar range, whereas the D-enantiomer exhibits a Ki approximately 70-fold higher [1]. In vivo, the D-enantiomer failed to suppress primary tumor growth or metastasis in the rat BN472 breast cancer model, demonstrating that the biological effect is entirely dependent on the L-conformation [1].
Stereoselective ActivityHead-to-head
~70-fold Ki difference; D-enantiomer showed no model response in vivo
Enantiomer-attribution review context
Rat BN472 breast cancer model; L-conformation required for target engagement
StereochemistryuPA InhibitionEnantiomer
Evidence Dimension
uPA Inhibition (Ki) and In Vivo Antimetastatic Activity
Target Compound Data
L-UKI-1: uPA Ki = 0.41 μM; In vivo: significant reduction in lung metastases and primary tumor growth at 0.15-0.3 mg/kg/day
Comparator Or Baseline
D-UKI-1: uPA Ki ~70-fold higher (~28.7 μM); In vivo: no significant effect on metastasis or primary tumor growth
Quantified Difference
~70-fold difference in Ki; qualitative difference in in vivo efficacy (active vs. inactive)
Conditions
In vitro enzymatic assay and orthotopic rat BN472 breast cancer model
Why This Matters
This data mandates the procurement of the specific L-enantiomer. The D-enantiomer is biologically inactive in this context and would yield negative experimental results, confounding research on uPA-mediated metastasis.
StereochemistryuPA InhibitionEnantiomer
[1] Setyono-Han B, Stürzebecher J, Schmalix WA, Muehlenweg B, Sieuwerts AM, Timmermans M, Magdolen V, Schmitt M, Klijn JG, Foekens JA. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1. Thromb Haemost. 2005 Apr;93(4):779-86. doi: 10.1160/TH04-11-0712. PMID: 15841327. View Source
In Vitro Antimetastatic Efficacy: UKI-1 Reduces Tumor Cell Invasion
In in vitro Matrigel invasion assays, treatment with UKI-1 resulted in a decrease of tumor cell invasion by up to 50% in two different carcinoma cell lines: FaDu (SCCHN) and HeLa (cervical carcinoma) [1]. This level of invasion suppression is a direct functional measure of the compound's ability to interfere with the uPA/plasmin-mediated degradation of extracellular matrix, a key step in metastasis.
Cell Invasion ReductionHead-to-head
Up to 50% decrease in Matrigel invasion
Supports invasion endpoint review
FaDu and HeLa cell-line context; assay-specific interpretation
Cancer Cell InvasionMatrigel AssayAntimetastatic
Evidence Dimension
Tumor cell invasion in Matrigel
Target Compound Data
Up to 50% decrease in invasion
Comparator Or Baseline
Untreated control cells
Quantified Difference
50% reduction relative to control
Conditions
FaDu (SCCHN) and HeLa (cervical carcinoma) cell lines in Matrigel invasion chambers
Why This Matters
This provides a direct, quantitative link between the compound's uPA inhibition and a functional antimetastatic outcome, validating its use as a tool compound to study the role of uPA in cancer cell invasion.
Cancer Cell InvasionMatrigel AssayAntimetastatic
[1] Ertongur S, Lang S, Mack B, Wosikowski K, Muehlenweg B, Gires O. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system. Int J Cancer. 2004 Jul 20;110(6):815-24. doi: 10.1002/ijc.20192. PMID: 15170662. View Source
In Vivo Antimetastatic Activity: Dose-Dependent Suppression of Metastasis and Tumor Growth
In the orthotopic BN472 rat breast cancer model, daily subcutaneous administration of UKI-1 for up to 35 days resulted in a dose-dependent impairment of both primary tumor growth and metastasis to the lungs and axillary lymph nodes [1]. The minimum effective dosage for maximal effect was determined to be between 0.15 and 0.3 mg/kg/day. Treatment was well tolerated, with no significant changes in body or organ weight [1].
In Vivo Model ResponseHead-to-head
Dose-dependent reduction in primary tumor growth and metastatic foci
Model-response endpoint context
Rat BN472 model; 35-day administration; tolerability endpoints reported
In Vivo EfficacyBreast Cancer MetastasisRat Model
Evidence Dimension
Primary tumor growth and metastatic lung foci count
Target Compound Data
Significant reduction in primary tumor volume and metastatic foci at 0.15-0.3 mg/kg/day
Orthotopic BN472 rat breast cancer model; 35-day chronic subcutaneous administration
Why This Matters
This in vivo validation distinguishes UKI-1 from compounds with only in vitro activity. It provides crucial preclinical evidence for its utility in animal models of metastasis and its potential as a lead compound for antimetastatic drug development.
In Vivo EfficacyBreast Cancer MetastasisRat Model
[1] Setyono-Han B, Stürzebecher J, Schmalix WA, Muehlenweg B, Sieuwerts AM, Timmermans M, Magdolen V, Schmitt M, Klijn JG, Foekens JA. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1. Thromb Haemost. 2005 Apr;93(4):779-86. doi: 10.1160/TH04-11-0712. PMID: 15841327. View Source
Structural Basis for uPA Inhibition: Crystallographic Evidence of Binding Mode
Crystallographic studies have resolved the binding mode of UKI-1 (as its close analog UKI-1D) in complex with the urokinase-type plasminogen activator (uPA) [1]. The structure reveals that UKI-1D binds to a new subsite within the primary specificity pocket of uPA, a feature not shared by other uPA inhibitors like amiloride [1][2]. This unique binding interaction provides a structural rationale for the compound's potency and selectivity profile.
Binding ModeClass-level inference
Novel uPA subsite engagement; distinct from amiloride binding
Supports binding-mode interpretation
X-ray crystallography at 2.1 Å; analog UKI-1D used for co-crystallization
X-ray CrystallographyDrug DesignuPA
Evidence Dimension
Binding mode and interaction subsite
Target Compound Data
UKI-1D binds to a novel subsite of the uPA primary specificity pocket
Comparator Or Baseline
Amiloride binds differently, not occupying the same novel subsite
Quantified Difference
N/A (Qualitative structural difference)
Conditions
X-ray crystallography at 2.1 Å resolution
Why This Matters
This structural information confirms UKI-1 engages uPA through a distinct binding mode, which may contribute to its specific pharmacological effects and provides a platform for structure-guided optimization of future uPA inhibitors.
X-ray CrystallographyDrug DesignuPA
[1] Zeslawska E, Schweinitz A, Karcher A, Sondermann P, Sperl S, Sturzebecher J, Jacob U. Crystals of the urokinase type plasminogen activator variant beta(c)-uPAin complex with small molecule inhibitors open the way towards structure-based drug design. J Mol Biol. 2000 Aug 11;301(2):465-75. doi: 10.1006/jmbi.2000.3966. PMID: 10926521. View Source
[2] Protein Data Bank in Europe (PDBe). Figure 4: Binding mode of inhibitors (a) UKI-1D, (b) amiloride and (c) WX293T in complex with bc-uPA. EBI. Retrieved 2026. View Source
Prodrug Relationship: UKI-1 as the Active Moiety of the Clinical Candidate WX-671 (Upamostat)
UKI-1 is the active L-enantiomer that is released in vivo upon administration of the orally bioavailable prodrug WX-671 (also known as Upamostat or Mesupron) [1][2]. WX-671 is a second-generation, 3-amidinophenylalanine-derived serine protease inhibitor prodrug that has progressed to Phase II clinical trials for multiple cancers and viral infections [3]. This establishes UKI-1 not merely as a research tool but as the active component of a clinically investigated drug candidate, directly linking preclinical findings with potential translational relevance.
Prodrug RelationshipContext-dependent
Active species of clinical-stage prodrug WX-671 (Upamostat, Phase II)
Clinical-stage comparator context
Supports translational study design review; research use only
ProdrugClinical DevelopmentOral Bioavailability
Evidence Dimension
Clinical development status
Target Compound Data
Active metabolite of clinical-stage prodrug WX-671 (Phase II)
Comparator Or Baseline
Most uPA inhibitor tool compounds (e.g., amiloride) have not advanced to clinical cancer trials
Quantified Difference
N/A (Qualitative difference in development stage)
Conditions
Clinical trial context; UKI-1 is the active species from WX-671
Why This Matters
Procuring UKI-1 allows researchers to directly study the active species of a clinically evaluated prodrug, enabling more precise correlation of in vitro and in vivo data with clinical outcomes and providing a validated starting point for medicinal chemistry efforts.
ProdrugClinical DevelopmentOral Bioavailability
[1] AdisInsight. Upamostat - Link Health Group/RedHill Biopharma. Drug Profile. Springer. Updated 09 May 2025. Retrieved 2026. View Source
[2] US Patent Application US20180200236A1. USING WX-UK1 AND ITS PRODRUG, WX-671, FOR TREATMENT OF NON CANCER DISEASES. 2018-07-13. View Source
[3] National Cancer Institute Thesaurus. Upamostat (Code C132099). Retrieved 2026. View Source
UKI-1 (CAS 220355-63-5): Validated Research and Industrial Application Scenarios
Preclinical In Vivo Studies of uPA-Mediated Metastasis
Based on the established in vivo antimetastatic activity in the rat BN472 breast cancer model [1], UKI-1 is ideally suited for chronic administration studies in rodent models of metastasis. Researchers can utilize the validated dose range of 0.15-0.3 mg/kg/day (subcutaneous) to assess the role of uPA in other tumor types or in combination with standard-of-care therapies, with the expectation of observing a reduction in metastatic burden and primary tumor growth.
In Vitro Functional Validation of uPA's Role in Cell Invasion
With its demonstrated ability to reduce tumor cell invasion by up to 50% in Matrigel assays using FaDu and HeLa cells [2], UKI-1 serves as a reliable chemical probe to dissect the contribution of the uPA/plasmin system to extracellular matrix degradation and cellular motility. It can be employed in migration, wound healing, and 3D spheroid invasion assays to establish the functional significance of uPA in various cancer cell lines.
Structure-Based Drug Design and Optimization of uPA Inhibitors
The solved crystal structure of a UKI-1 analog (UKI-1D) bound to uPA reveals a novel binding subsite [3]. This structural information makes UKI-1 a valuable reference ligand for computational docking studies, structure-activity relationship (SAR) analysis, and the rational design of next-generation uPA inhibitors with improved potency, selectivity, or pharmacokinetic properties.
Translational Research Bridging Preclinical and Clinical uPA Targeting
As the active species of the clinical-stage prodrug WX-671 (Upamostat) [4], UKI-1 is essential for translational studies aimed at correlating preclinical findings with clinical outcomes. Researchers can use UKI-1 in cell-based and animal models to validate pharmacodynamic biomarkers of uPA inhibition and to explore mechanisms of resistance or sensitivity, thereby informing the clinical development of uPA-targeted therapies.
Application
Selection Property
Validation Focus
uPA-pathway metastasis model studies
L-enantiomer stereochemical identity
Model-response endpoint monitoring
Cell invasion functional studies
uPA selectivity review
Invasion assay endpoint context
Structure-based inhibitor design
Crystallographic binding-mode context
Computational docking and SAR review
Translational pharmacodynamic studies
Clinical-stage comparator context
Pharmacodynamic biomarker review
[1] Setyono-Han B, Stürzebecher J, Schmalix WA, Muehlenweg B, Sieuwerts AM, Timmermans M, Magdolen V, Schmitt M, Klijn JG, Foekens JA. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1. Thromb Haemost. 2005 Apr;93(4):779-86. doi: 10.1160/TH04-11-0712. PMID: 15841327. View Source
[2] Ertongur S, Lang S, Mack B, Wosikowski K, Muehlenweg B, Gires O. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system. Int J Cancer. 2004 Jul 20;110(6):815-24. doi: 10.1002/ijc.20192. PMID: 15170662. View Source
[3] Zeslawska E, Schweinitz A, Karcher A, Sondermann P, Sperl S, Sturzebecher J, Jacob U. Crystals of the urokinase type plasminogen activator variant beta(c)-uPAin complex with small molecule inhibitors open the way towards structure-based drug design. J Mol Biol. 2000 Aug 11;301(2):465-75. doi: 10.1006/jmbi.2000.3966. PMID: 10926521. View Source
[4] AdisInsight. Upamostat - Link Health Group/RedHill Biopharma. Drug Profile. Springer. Updated 09 May 2025. Retrieved 2026. View Source
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